molecular formula C9H12BrNO2S B11985886 N-(3-bromopropyl)benzenesulfonamide CAS No. 3245-94-1

N-(3-bromopropyl)benzenesulfonamide

Cat. No.: B11985886
CAS No.: 3245-94-1
M. Wt: 278.17 g/mol
InChI Key: QAKOUYAHYWJVCF-UHFFFAOYSA-N
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Description

N-(3-bromopropyl)benzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S It is a member of the sulfonamide family, which are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 3-bromopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

N-(3-bromopropyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromopropyl)benzenesulfonamide is not well-documented. like other sulfonamides, it is likely to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can interfere with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromopropyl)-1-naphthalenamine hydrobromide
  • 1-(3-bromopropyl)-2-methoxybenzene
  • 1-(3-bromopropyl)-3-chlorobenzene

Uniqueness

N-(3-bromopropyl)benzenesulfonamide is unique due to its specific structure, which combines the properties of a bromopropyl group with a benzenesulfonamide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

3245-94-1

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

N-(3-bromopropyl)benzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

QAKOUYAHYWJVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCBr

Origin of Product

United States

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